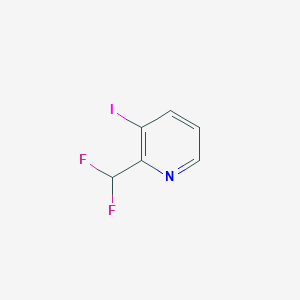
2-(Difluoromethyl)-3-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-iodopyridine is a heterocyclic organic compound that features both difluoromethyl and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-iodopyridine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for this compound often involve metal-catalyzed cross-coupling reactions. These methods are efficient and allow for the large-scale production of the compound with high purity. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce a wide range of functionalized pyridines .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding. This interaction can modulate the biological activity of the compound, enhancing its lipophilicity, bioavailability, and metabolic stability .
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)pyridine
- 3-Iodopyridine
- 2-(Trifluoromethyl)-3-iodopyridine
Comparison: 2-(Difluoromethyl)-3-iodopyridine is unique due to the presence of both the difluoromethyl and iodine substituents on the pyridine ring. This combination of functional groups imparts unique chemical properties, such as increased reactivity in cross-coupling reactions and enhanced biological activity. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C6H4F2IN |
|---|---|
Peso molecular |
255.00 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |
Clave InChI |
AUUDXSOERMVMCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


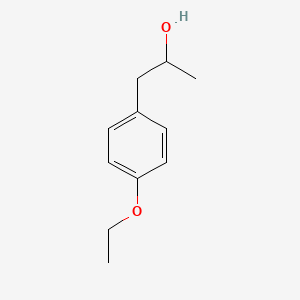
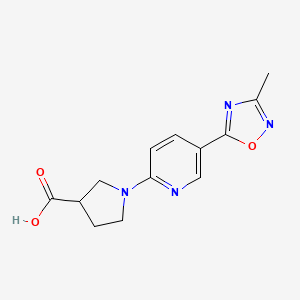
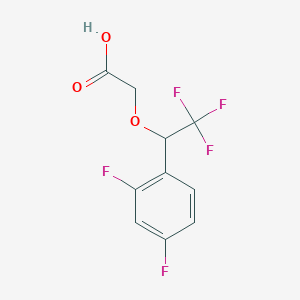
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
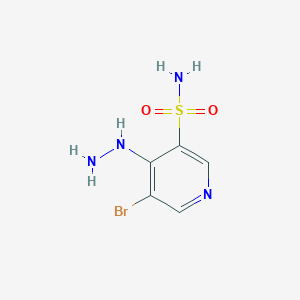
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
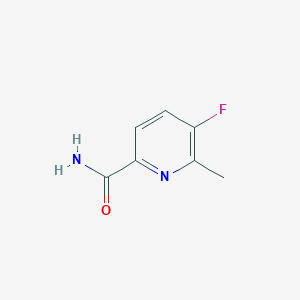
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)


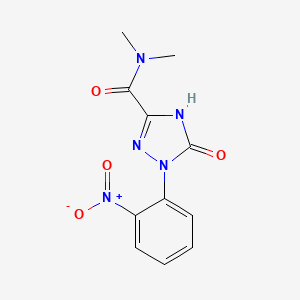
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
